molecular formula C16H37NOSn B6248560 {[(1-aminopropan-2-yl)oxy]methyl}tributylstannane CAS No. 1557288-07-9

{[(1-aminopropan-2-yl)oxy]methyl}tributylstannane

Cat. No.: B6248560
CAS No.: 1557288-07-9
M. Wt: 378.2 g/mol
InChI Key: MALMPZOIHFDDCK-UHFFFAOYSA-N
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Description

{[(1-aminopropan-2-yl)oxy]methyl}tributylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, including their use as stabilizers in PVC, biocides, and catalysts in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-aminopropan-2-yl)oxy]methyl}tributylstannane typically involves the reaction of tributylstannyl chloride with a suitable aminopropanol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product. Quality control measures are implemented to ensure the product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{[(1-aminopropan-2-yl)oxy]methyl}tributylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The aminopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

{[(1-aminopropan-2-yl)oxy]methyl}tributylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including its use as an antimicrobial agent.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.

Mechanism of Action

The mechanism by which {[(1-aminopropan-2-yl)oxy]methyl}tributylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The aminopropyl group allows for specific interactions with biological molecules, enhancing its efficacy as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound with similar applications but different reactivity.

    Tributyltin oxide: Used as a biocide and in antifouling paints.

    Triphenyltin hydroxide: Used in agriculture as a fungicide.

Uniqueness

{[(1-aminopropan-2-yl)oxy]methyl}tributylstannane is unique due to its aminopropyl group, which provides additional functionality and reactivity compared to other organotin compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Properties

CAS No.

1557288-07-9

Molecular Formula

C16H37NOSn

Molecular Weight

378.2 g/mol

IUPAC Name

2-(tributylstannylmethoxy)propan-1-amine

InChI

InChI=1S/C4H10NO.3C4H9.Sn/c1-4(3-5)6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3;

InChI Key

MALMPZOIHFDDCK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC(C)CN

Purity

95

Origin of Product

United States

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